molecular formula C6H6N2O3 B1173359 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-85-1

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1173359
CAS No.: 14160-85-1
M. Wt: 154.12 g/mol
InChI Key:
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Description

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an aldehyde group at position 5. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde typically involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide in methanol. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSBYJDLSIFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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